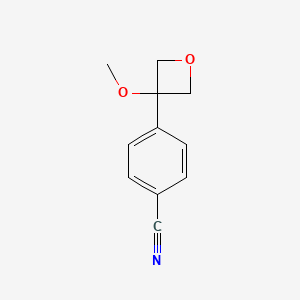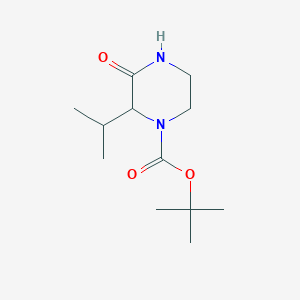
tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This compound, in particular, is characterized by its unique structure, which includes an isopropyl group, an oxo group, and a tert-butyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and isopropylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted piperazine derivatives.
Applications De Recherche Scientifique
tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- 3-Oxopiperazine-1-carboxylic acid benzyl ester
Uniqueness
tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its isopropyl group and tert-butyl ester group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
tert-butyl 3-oxo-2-propan-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)9-10(15)13-6-7-14(9)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,15) |
Clé InChI |
SDRWUUREIQCDDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)NCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
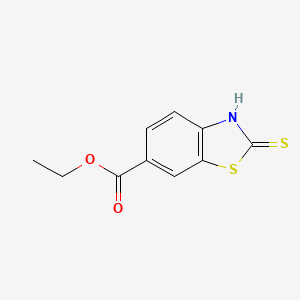
![2-[2-(5-Methyl-2-thienyl)ethoxy]ethanamine](/img/structure/B8542746.png)
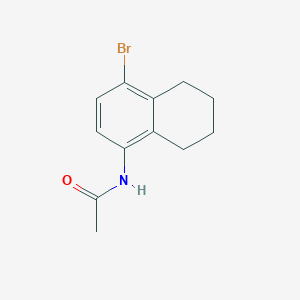
![tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate](/img/structure/B8542764.png)
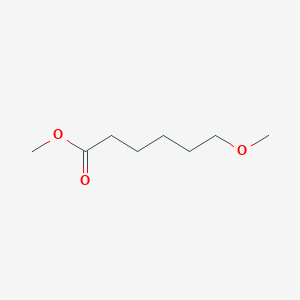
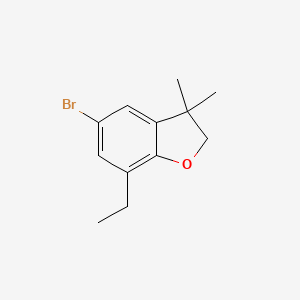
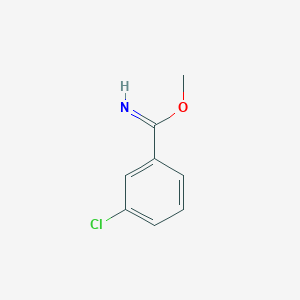
![5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one](/img/structure/B8542787.png)
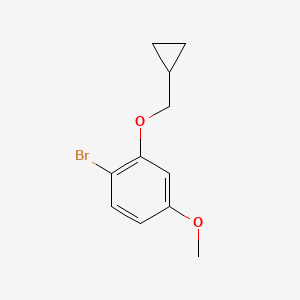
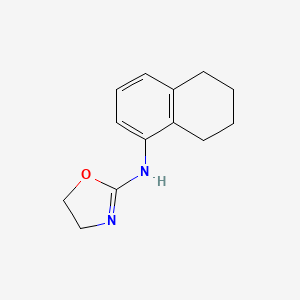

![L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-ethyl-](/img/structure/B8542825.png)
![1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-](/img/structure/B8542830.png)
